molecular formula C9H5ClIN B1465143 8-Chloro-3-iodoquinoline CAS No. 847727-21-3

8-Chloro-3-iodoquinoline

Cat. No. B1465143
M. Wt: 289.5 g/mol
InChI Key: CLABEFPWOLGBAP-UHFFFAOYSA-N
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Description

8-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3-iodoquinoline consists of a quinoline ring system with a chlorine atom at the 8th position and an iodine atom at the 3rd position . The InChI code for this compound is 1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H .


Physical And Chemical Properties Analysis

8-Chloro-3-iodoquinoline is a solid compound . It has a molecular weight of 289.5 . The boiling point is approximately 354.8±22.0°C at 760 mmHg .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

8-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLABEFPWOLGBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701409
Record name 8-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-iodoquinoline

CAS RN

847727-21-3
Record name 8-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-3-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DL Zhu, Q Wu, HY Li, HX Li… - Chemistry–A European …, 2020 - Wiley Online Library
… Treatment of 8-chloro-3-iodoquinoline (1 y) with 2 a gave 8-chloro-3-(phenylsulfonyl)quinoline (3 ya) in 83 % yield. The subsequent Pd-catalyzed amination with piperazine would afford …
X Sheng, M Yan, B Zhang, WY Wong, N Kambe… - ACS …, 2023 - ACS Publications
… noting that compared to the reported examples of synthesizing intepirdine, (20) which used much more expensive starting materials 8-fluoro-3-iodoquinoline or 8-chloro-3-iodoquinoline…
Number of citations: 0 pubs.acs.org
Y Liu, J Berkhong - 2022 - chemrxiv.org
… Used 8-chloro-3-iodoquinoline and sodium benzenesulphinate as the corresponding substrate, under the template conditions, and 42% yield of 5b was isolated successfully which …
Number of citations: 7 chemrxiv.org
TLS Kishbaugh - Progress in Heterocyclic Chemistry, 2014 - Elsevier
… This desulfitative coupling occurs selectively at the iodine in the model system of 8-chloro-3-iodoquinoline. An ammonium salt is necessary to help solubilize the sulfinate in the organic …
Number of citations: 2 www.sciencedirect.com
S Jiang, ZT Zhang, DJ Young, LL Chai… - Organic Chemistry …, 2022 - pubs.rsc.org
… The sulfonylation of 8-chloro-3-iodoquinoline with 2a yielded 8-chloro-3-(phenylsulfonyl)quinoline in a good yield (Scheme 4b). A subsequent Pd-catalyzed amination with piperazine …
Number of citations: 13 pubs.rsc.org
J Colomb, T Billard - Tetrahedron Letters, 2013 - Elsevier
… Under nitrogen atmosphere was added 8-chloro-3-iodoquinoline (289.5 mg, 1 mmol), sodium benzenesulfinate (246 mg, 1.5 mmol), K 2 CO 3 (207 mg, 1.5 mmol), and nBu 4 NCl (334 …
Number of citations: 26 www.sciencedirect.com
J Colomb - 2013 - theses.hal.science
… Optimisation du couplage désulfonylant sur la 8-chloro-3-iodoquinoline ......................... 214 4.2.1. Etude du catalyseur de transfert de phase ................................................................. 215 4.2.…
Number of citations: 1 theses.hal.science

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